[4-({[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)phenyl]acetic acid
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Overview
Description
2-(4-{2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETIC ACID is a complex organic compound featuring a benzimidazole moiety. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETIC ACID involves multiple steps, starting with the preparation of the benzimidazole core. This core is typically synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The methoxy group is introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
The subsequent steps involve the introduction of the sulfanyl group and the acetylation of the amine group. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-{2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
5-Methoxybenzimidazole: A derivative with similar properties but different pharmacokinetics.
2-Aminobenzimidazole: Another derivative with distinct biological activities.
Uniqueness
2-(4-{2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfanyl groups, along with the benzimidazole core, make it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17N3O4S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[4-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C18H17N3O4S/c1-25-13-6-7-14-15(9-13)21-18(20-14)26-10-16(22)19-12-4-2-11(3-5-12)8-17(23)24/h2-7,9H,8,10H2,1H3,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
SBCCFNCGTMMLTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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